2-Bromo-4-chlorothiophene
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Overview
Description
2-Bromo-4-chlorothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and chlorine atoms on the thiophene ring. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Mechanism of Action
Target of Action
2-Bromo-4-chlorothiophene is a halogen-substituted thiophene . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various targets depending on their specific substitutions . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Biochemical Pathways
Thiophene derivatives are known to modulate a number of signaling molecules and cascades related to disease modification .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
Thiophene derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiophene derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorothiophene can be synthesized through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by treating it with lithium diisopropylamide (LDA) followed by the addition of hexachloroethane (C2Cl6) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex thiophene derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Coupling Reactions: Palladium-based catalysts are often employed in Suzuki-Miyaura and Stille coupling reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4-chlorothiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-3-chlorothiophene
- 2,5-Dibromothiophene
- 2-Chloro-4-iodothiophene
Comparison: 2-Bromo-4-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo. Compared to other halogenated thiophenes, this compound may offer distinct advantages in terms of selectivity and efficiency in synthetic applications .
Properties
IUPAC Name |
2-bromo-4-chlorothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-4-1-3(6)2-7-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXXYTGIEQSMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-92-8 |
Source
|
Record name | 2-bromo-4-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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